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Compound of Interest

Compound Name:
ethyl 5-amino-1-methyl-1H-

pyrazole-3-carboxylate

Cat. No.: B1340675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole carboxylate scaffold is a privileged structure in medicinal chemistry,

demonstrating a wide array of biological activities. This guide provides a comparative analysis

of the structure-activity relationships (SAR) of these compounds, focusing on key therapeutic

areas such as oncology, inflammation, and infectious diseases. The information presented

herein is supported by experimental data, detailed protocols for key assays, and visual

representations of SAR trends to aid in the rational design of novel aminopyrazole carboxylate-

based therapeutic agents.

I. Anticancer Activity
Aminopyrazole carboxylates have emerged as a promising class of anticancer agents, primarily

through the inhibition of various protein kinases that are crucial for cancer cell proliferation and

survival. The SAR for their anticancer effects is often centered around the substituents on the

pyrazole core and the nature of the carboxylate moiety.

Kinase Inhibition
Many aminopyrazole carboxylates exert their anticancer effects by targeting protein kinases.

The pyrazole core often acts as a hinge-binding motif.[1]
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Table 1: SAR of Aminopyrazole Carboxylates as Kinase Inhibitors
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Scaffold
Position of

Modification
Substituent

Target

Kinase(s)

Activity

(IC50)

Key SAR

Observation

s

3-

Aminopyrazol

e-4-

carboxylate

N1
Unsubstituted

(H)
Various

Generally

more potent

An

unsubstituted

N1 position is

often crucial

for activity,

potentially by

acting as a

hydrogen

bond donor.

[2]

N1 Alkyl/Aryl Various
Decreased

activity

Substitution

at N1

generally

leads to a

loss of

antiproliferati

ve activity.[2]

C5 Phenylamino - -

The

phenylamino

group at C5

is a common

feature in

active

compounds.

[3]

5-

Aminopyrazol

e-4-

carboxylate

C3 Varies

FGFR1,

FGFR2,

FGFR3

41-99 nM

Serves as a

scaffold for

pan-FGFR

covalent

inhibitors.[4]

N1 Varies Bcr-Abl 14.2 nM The

diarylamide
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moiety is

important for

Bcr-Abl

inhibition.[5]

C3 Cyclobutyl CDK2, CDK5 23-24 nM

Cyclobutyl at

C3 is more

optimal for

activity than

other alkyl or

aryl groups.

[5]

Logical Relationship of N1 Substitution on Anticancer Activity
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Caption: Impact of N1 substitution on the anticancer activity of aminopyrazole carboxylates.
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Cytotoxicity against Cancer Cell Lines
The direct cytotoxic effect of aminopyrazole carboxylates has been evaluated against various

cancer cell lines.

Table 2: Cytotoxicity of Aminopyrazole Carboxylates against Various Cancer Cell Lines

Compound Cell Line
Activity (IC50 or %

Growth Inhibition)
Reference

Methyl 3-amino-5-[(2-

nitrophenyl)amino]-1H

-pyrazole-4-

carboxylate

HepG2 (Liver Cancer)
54.25% growth

inhibition
[2]

HeLa (Cervical

Cancer)

38.44% growth

inhibition
[2]

5-amino-1H-pyrazole-

4-carboxamide

derivative (10h)

NCI-H520 (Lung

Cancer)
IC50 = 19 nM [4]

SNU-16 (Gastric

Cancer)
IC50 = 59 nM [4]

KATO III (Gastric

Cancer)
IC50 = 73 nM [4]

Pyrazolyl

benzimidazole

derivative (Compound

7)

A549 (Lung Cancer) IC50 = 0.487 µM [5]

HT29 (Colon Cancer) IC50 = 0.381 µM [5]

II. Anti-inflammatory Activity
Aminopyrazole carboxylates have shown potential as anti-inflammatory agents, often through

the inhibition of key inflammatory mediators.
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Table 3: SAR of Aminopyrazole Carboxylates as Anti-inflammatory Agents

Scaffold
Position of

Modification
Substituent Target/Assay Activity

Key SAR

Observation

s

4-Amino-3-

trifluoromethy

l-5-

phenylpyrazol

e

- -

In vivo anti-

inflammatory

models

Appreciable

activity

The 4-amino-

3-

trifluoromethy

l-5-

phenylpyrazol

e scaffold is a

lead structure

for anti-

inflammatory

compounds.

[2]

3-

Aminopyrazol

e

N1
Embedded

substituent

Anti-

inflammatory

activity

Reported

activity

Substitution

at N1 with a

more

embedded

group can

confer anti-

inflammatory

properties.
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Workflow for In Vitro Anti-inflammatory Activity Screening

Cell Culture and Treatment

Measurement of Inflammatory Mediators Cytotoxicity Assessment

Seed Macrophages (e.g., RAW 264.7)
in 96-well plates

Pre-treat with
Aminopyrazole Carboxylates

Stimulate with LPS

Collect Cell Supernatant MTT Assay to assess
cell viability

Griess Assay for Nitric Oxide (NO) ELISA for Pro-inflammatory
Cytokines (e.g., TNF-α, IL-6)

Click to download full resolution via product page

Caption: A general workflow for assessing the in vitro anti-inflammatory effects of

aminopyrazole carboxylates.

III. Antimicrobial Activity
Certain aminopyrazole carboxylates have demonstrated activity against various microbial

strains.
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Table 4: Antimicrobial Activity of Aminopyrazole Derivatives

Scaffold Modification Microorganism Activity (MIC)
Key SAR

Observations

3-Aminopyrazole

on a pyrido-

indole scaffold

- S. aureus 0.125 mg/mL

The complex

scaffold

demonstrates

potent

antibacterial

activity.[2]

E. coli 8 mg/mL

4-Amino-3-

trifluoromethyl-5-

phenylpyrazoles

-
Various bacteria

and fungi

Tuberculostatic,

antibacterial,

antimycotic

activities

The

trifluoromethyl

and phenyl

groups are

important for

activity.[2]

IV. Experimental Protocols
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation,

and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of

formazan produced is proportional to the number of viable cells.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for

24 hours.[6]

Compound Treatment: Treat the cells with various concentrations of the test aminopyrazole

carboxylate derivatives and incubate for the desired period (e.g., 72 hours).[6]
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MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

[6] Incubate for 1.5 to 4 hours at 37°C.[6]

Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g.,

DMSO) to each well to dissolve the formazan crystals.[6][7]

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a

wavelength between 492 and 590 nm using a microplate reader.[6]

In Vitro Kinase Inhibition Assay (Generic TR-FRET
Protocol)
This protocol describes a common method for measuring kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate by a kinase. Inhibition is

observed as a decrease in the signal generated from the phosphorylated product. A time-

resolved fluorescence resonance energy transfer (TR-FRET) format is often used.

Procedure:

Reagent Preparation: Prepare serial dilutions of the aminopyrazole carboxylate inhibitor.

Prepare a solution containing the kinase, a fluorescently labeled substrate, and ATP.

Kinase Reaction:

Add the inhibitor dilutions to the wells of a 384-well plate.

Add the kinase to the wells and incubate to allow for inhibitor binding.

Initiate the reaction by adding the substrate/ATP solution.

Incubate for a defined period (e.g., 60 minutes) at room temperature.[1]

Detection:

Stop the reaction by adding a detection solution containing EDTA and a labeled antibody

that specifically recognizes the phosphorylated substrate.
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Incubate to allow for antibody binding.

Signal Measurement: Measure the TR-FRET signal using a suitable plate reader. The signal

is proportional to the amount of substrate phosphorylation.

In Vitro Anti-inflammatory Assay (Nitric Oxide
Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a

key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is used to quantify nitrite, a stable metabolite of NO, in the cell

culture supernatant.

Procedure:

Cell Culture and Treatment:

Seed RAW 264.7 macrophage cells in a 96-well plate.

Pre-treat the cells with various concentrations of the aminopyrazole carboxylate for 1-2

hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

Griess Assay:

Collect the cell culture supernatant.

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the

supernatant.

Incubate at room temperature, protected from light.

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is

proportional to the nitrite concentration.[9]
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Cell Viability: Perform a concurrent MTT assay to ensure that the observed reduction in NO

is not due to cytotoxicity.[8]

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism after overnight incubation.

Procedure:

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to

a 0.5 McFarland standard).[5]

Serial Dilution: Perform serial twofold dilutions of the aminopyrazole carboxylate in a 96-well

microtiter plate containing broth medium.

Inoculation: Inoculate each well with the standardized microbial suspension.

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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